
2-(3,6-Di(indolin-1-yl)xanthylium-9-yl)benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,6-Di(indolin-1-yl)xanthylium-9-yl)benzenesulfonate is a complex organic compound with the molecular formula C35H26N2O4S and a molecular weight of 570.7 g/mol It belongs to the class of aromatic heterocyclic compounds and is characterized by the presence of indole and xanthylium moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6-Di(indolin-1-yl)xanthylium-9-yl)benzenesulfonate typically involves the reaction of indole derivatives with xanthylium salts under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide or acetonitrile, and a catalyst, such as palladium or copper salts. The reaction temperature is maintained between 80-120°C, and the reaction time varies from 6 to 24 hours depending on the specific conditions .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediate compounds, purification steps, and final product isolation. Techniques such as column chromatography, recrystallization, and high-performance liquid chromatography (HPLC) are commonly used for purification .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,6-Di(indolin-1-yl)xanthylium-9-yl)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxides.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-(3,6-Di(indolin-1-yl)xanthylium-9-yl)benzenesulfonate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Mécanisme D'action
The mechanism of action of 2-(3,6-Di(indolin-1-yl)xanthylium-9-yl)benzenesulfonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It affects various cellular pathways, including signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,6-Di(indolin-1-yl)xanthylium-9-yl)benzoate
- 4-(1-Methyl-indolin-5-ylazo)-benzenesulfonic acid
- Xanthylium derivatives
Uniqueness
2-(3,6-Di(indolin-1-yl)xanthylium-9-yl)benzenesulfonate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of indole and xanthylium moieties makes it a versatile compound with a wide range of applications .
Propriétés
Formule moléculaire |
C35H26N2O4S |
|---|---|
Poids moléculaire |
570.7 g/mol |
Nom IUPAC |
2-[3-(2,3-dihydroindol-1-ium-1-ylidene)-6-(2,3-dihydroindol-1-yl)xanthen-9-yl]benzenesulfonate |
InChI |
InChI=1S/C35H26N2O4S/c38-42(39,40)34-12-6-3-9-29(34)35-27-15-13-25(36-19-17-23-7-1-4-10-30(23)36)21-32(27)41-33-22-26(14-16-28(33)35)37-20-18-24-8-2-5-11-31(24)37/h1-16,21-22H,17-20H2 |
Clé InChI |
ABGHGSLHWKPZMO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C2=CC=CC=C21)C3=CC4=C(C=C3)C(=C5C=CC(=[N+]6CCC7=CC=CC=C76)C=C5O4)C8=CC=CC=C8S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



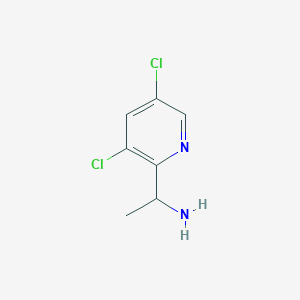
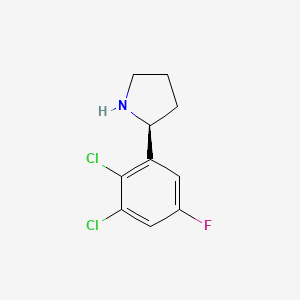
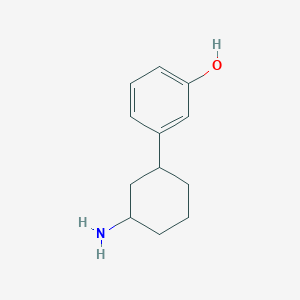
![3-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one](/img/structure/B12975188.png)
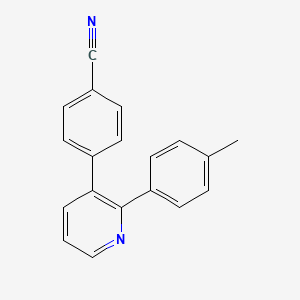
![6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12975208.png)

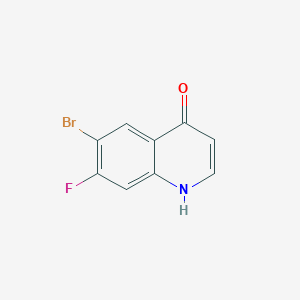
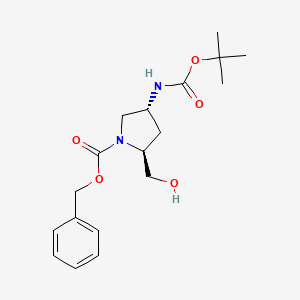
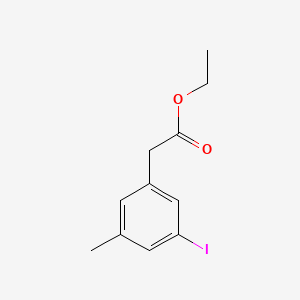
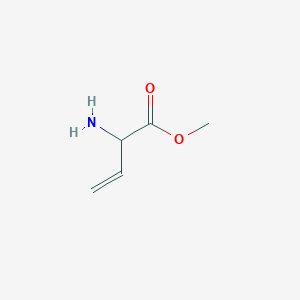

![(3S,8S,9S,10R,13S,14S,17R)-10,13-Dimethyl-17-((S)-1-oxopropan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B12975245.png)
